molecular formula C6H8N2S B7901340 1-Thiazol-5-yl-cyclopropylamine

1-Thiazol-5-yl-cyclopropylamine

Cat. No.: B7901340
M. Wt: 140.21 g/mol
InChI Key: JHNGZULMWDUVNK-UHFFFAOYSA-N
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Description

1-Thiazol-5-yl-cyclopropylamine is a compound that features a thiazole ring attached to a cyclopropylamine group. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .

Chemical Reactions Analysis

1-Thiazol-5-yl-cyclopropylamine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-Thiazol-5-yl-cyclopropylamine can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Thiazole-2-thiol: Studied for its antioxidant activity.

The uniqueness of this compound lies in its combination of the thiazole ring with the cyclopropylamine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(1,3-thiazol-5-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6(1-2-6)5-3-8-4-9-5/h3-4H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNGZULMWDUVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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